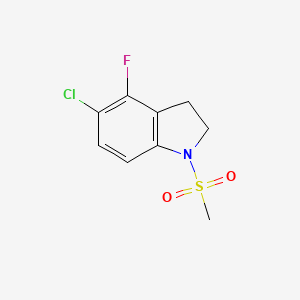
N1-(3-methoxyphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N1-(3-methoxyphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide” is an organic compound containing a methoxyphenyl group, a thiazole ring, and an oxalamide group. The methoxyphenyl group consists of a phenol group with a methoxy (OCH3) substituent. The thiazole ring is a type of heterocyclic ring that contains both sulfur and nitrogen atoms. The oxalamide group is a type of amide group derived from oxalic acid.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, the methoxyphenyl group, and the oxalamide group would all contribute to its overall structure. The thiazole ring, being a heterocycle, may contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the oxalamide group might undergo hydrolysis under certain conditions, and the thiazole ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar oxalamide group might increase its solubility in polar solvents, while the aromatic thiazole and phenyl rings might increase its stability .科学的研究の応用
Synthesis and Derivative Formation
- Synthesis of Thiazoles: The compound involves the synthesis of thiazoles, which have shown antimicrobial activities. This includes reacting 2-ethoxy carbonyl methylene thiazol-4-one with various reagents to form derivatives with potential antimicrobial properties (Wardkhan et al., 2008).
- Anti-Proliferative Screening: New series of thiazole compounds, synthesized from ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, have been tested for their anticancer activity against breast cancer cells (Sonar et al., 2020).
Antitumor and Anti-Inflammatory Potential
- Anti-Tumor Agents: Synthesized bis-pyrazolyl-thiazoles incorporating thiophene moieties demonstrated promising anti-tumor activities against hepatocellular carcinoma cell lines (Gomha et al., 2016).
- Celecoxib Derivatives for Multiple Therapeutic Purposes: Novel celecoxib derivatives, including thiazolyl compounds, have been synthesized and evaluated for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013).
Pharmacological Applications
- Central Nervous System Penetrability: A thiazole compound, 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, showed high potency as a serotonin-3 receptor antagonist and effective penetration of the blood-brain barrier (Rosen et al., 1990).
Miscellaneous Applications
- Antibacterial Screening: Novel thiazolyl pyrazole and benzoxazole compounds have been synthesized and screened for their antibacterial activities, demonstrating potential in this field (Landage et al., 2019).
- Photostability Studies: Research into the photostability of thiazole-based compounds, such as KBT-3022, in aqueous solutions containing acetonitrile, provided insights into their stability under various light conditions (Hanamori et al., 1992).
将来の方向性
特性
IUPAC Name |
N'-(3-methoxyphenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-14-7-9-16(10-8-14)22-24-15(2)19(29-22)11-12-23-20(26)21(27)25-17-5-4-6-18(13-17)28-3/h4-10,13H,11-12H2,1-3H3,(H,23,26)(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKHNWXWKIAZAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC(=CC=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
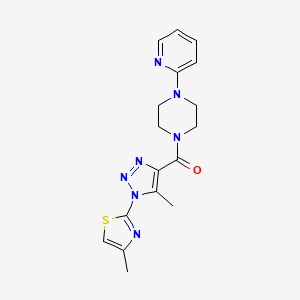
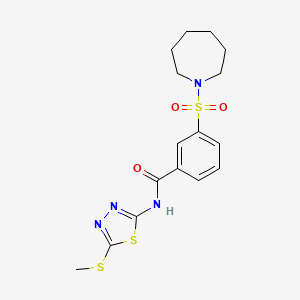

![4-[(2,4-Dichlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B2403761.png)
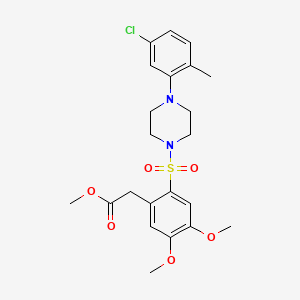

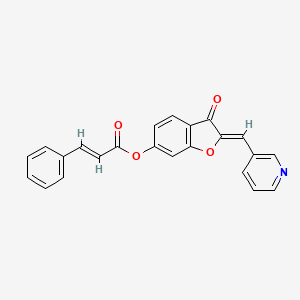
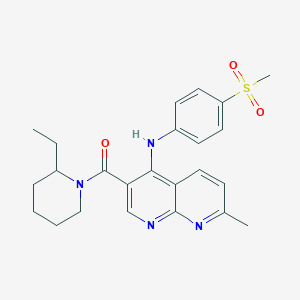
![2,2,2-Trifluoro-1-[4-hydroxy-4-(2-methanesulfonylphenyl)piperidin-1-yl]ethan-1-one](/img/structure/B2403768.png)
![1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene](/img/structure/B2403771.png)
![Methyl 5-(2-chlorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2403772.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2403775.png)
![1-Tert-butyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2403776.png)
